BenchChemオンラインストアへようこそ!

Ald-Ph-PEG4-bis-PEG3-N3

Antibody-Drug Conjugates Pharmacokinetics Linker Design

Replace linear or short PEG linkers causing suboptimal pharmacokinetics and aggregation in your ADC candidate. This branched, heterobifunctional linker (aldehyde + dual azides) enables site-specific SMARTag®-type conjugation for homogeneous products with a DAR of 2 from a single attachment point. The precisely defined 6-unit PEG architecture is evidence-backed to reduce aggregation and prolong circulation half-life versus linear analogues. The orthogonal dual-azide design supports attachment of two identical or distinct warheads, enabling next-generation dual-payload or theranostic conjugates directly from one linker. A data-driven upgrade for teams progressing from random conjugation to a site-specific, dual-payload format.

Molecular Formula C44H74N10O17
Molecular Weight 1015.1 g/mol
Cat. No. B11928811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG4-bis-PEG3-N3
Molecular FormulaC44H74N10O17
Molecular Weight1015.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58)
InChIKeyUPDLPBGCXOCCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-PEG4-bis-PEG3-N3 Procurement Guide: A 6-Unit Cleavable PEG ADC Linker with Bifunctional Conjugation


Ald-Ph-PEG4-bis-PEG3-N3 is a heterobifunctional, cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) [1]. It is characterized by a branched architecture containing six polyethylene glycol (PEG) units, a terminal aldehyde group, and two azide moieties . This design enables site-specific conjugation to an antibody via the aldehyde group and subsequent attachment of two payload molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) click chemistry .

Why Generic PEG Linker Substitution Fails: The Critical Performance Impact of Architecture in Ald-Ph-PEG4-bis-PEG3-N3 ADCs


Substituting a generic linear PEG linker for Ald-Ph-PEG4-bis-PEG3-N3 in ADC development introduces significant risk. The compound's value is derived from a precise combination of a branched architecture, a defined PEG length (6 units), and orthogonal functional groups (aldehyde and dual azides). Empirical studies demonstrate that linker architecture directly modulates critical ADC quality attributes: aggregate formation, which can cause toxicity, is inversely correlated with PEG length [1], while the pharmacokinetic profile of an ADC is significantly influenced by the choice between linear and branched (pendant-type) PEG linkers . A simple alternative cannot replicate this multifaceted performance profile.

Ald-Ph-PEG4-bis-PEG3-N3 Quantitative Differentiation Evidence: A Head-to-Head Guide for Scientific Selection


Branched PEG Linker Architecture vs. Linear Linkers: Improved Pharmacokinetic Profile for Ald-Ph-PEG4-bis-PEG3-N3 ADCs

A key differentiator for Ald-Ph-PEG4-bis-PEG3-N3 is its branched (pendant-type) architecture, which contrasts with simpler linear PEG linkers. In a comparative pharmacokinetic study in mice, ADCs constructed using pendent-type monodisperse PEG linkers demonstrated significantly improved pharmacokinetics relative to those with linear-type linkers .

Antibody-Drug Conjugates Pharmacokinetics Linker Design

PEG Unit Length Optimization: 6-Unit PEG4-bis-PEG3-N3 Balances Aggregation and PK for ADC Candidates

The specific PEG length of 6 units in Ald-Ph-PEG4-bis-PEG3-N3 is strategically chosen. A direct study on ADC linkers shows that aggregate formation decreases as PEG chain length increases [1]. Furthermore, ADCs with 8 and 12-unit PEG linkers exhibited superior PK profiles compared to those with 4-unit linkers [1].

Antibody-Drug Conjugates Stability Aggregation

Aldehyde-Mediated Site-Specific Conjugation vs. Random Conjugation: Enhanced ADC Homogeneity and Safety Profile for Ald-Ph-PEG4-bis-PEG3-N3

The terminal aldehyde group of Ald-Ph-PEG4-bis-PEG3-N3 facilitates site-specific conjugation to antibodies, a method proven to be superior to traditional random conjugation. Research has shown that site-specific conjugation approaches will help to optimize stability, pharmacokinetics, efficacy, and safety as well as improve manufacturing consistency .

Site-Specific Conjugation ADC Homogeneity Safety

Dual-Azide Click Chemistry vs. Single-Payload Linkers: Higher DAR Capability with Ald-Ph-PEG4-bis-PEG3-N3

Ald-Ph-PEG4-bis-PEG3-N3 contains two azide groups, enabling the attachment of two payload molecules per linker. This is in contrast to many common ADC linkers which carry only a single reactive handle. This increased payload capacity is a quantifiable structural advantage with direct implications for potency and design flexibility .

Click Chemistry Drug-to-Antibody Ratio Payload Capacity

Ald-Ph-PEG4-bis-PEG3-N3 Application Scenarios: Where Differentiated Performance Drives Procurement Value


ADC Lead Optimization: Balancing PK and Aggregation with a 6-Unit Branched Linker

This scenario is for a biotech company with an ADC candidate showing suboptimal pharmacokinetics or high aggregation due to a linear or short PEG linker. Re-engineering the ADC with Ald-Ph-PEG4-bis-PEG3-N3 is a data-driven strategy to improve performance. The branched architecture is expected to enhance circulation half-life and reduce clearance compared to a linear linker, as supported by comparative PK studies . The 6-unit PEG length offers a specific balance between the aggregation-reducing benefits of longer PEG chains and the potential for steric hindrance, a choice informed by empirical linker data [1].

Site-Specific ADC Development: Generating a Homogenous Product with a Defined DAR

This scenario applies to teams transitioning from first-generation (random conjugation) ADCs to a next-generation, site-specific format. Ald-Ph-PEG4-bis-PEG3-N3 is a critical reagent for this process. The aldehyde handle is used to modify an antibody at a specific engineered site (e.g., via SMARTag® technology) [2]. This yields a highly homogenous ADC product, which is known to improve the therapeutic index, reduce off-target toxicity, and ensure more predictable pharmacokinetics compared to randomly conjugated mixtures .

Dual-Payload ADC Research: Exploring Synergistic Cytotoxicity with a Branched Linker Platform

For academic and industrial groups exploring the next frontier of ADC technology, Ald-Ph-PEG4-bis-PEG3-N3 enables the construction of dual-warhead conjugates from a single, homogeneous linker. The two terminal azide groups are reactive handles for the sequential or simultaneous conjugation of two distinct payloads via orthogonal click chemistry. This capability supports research into synergistic drug combinations or the attachment of one cytotoxic agent and one imaging or immunomodulatory agent, offering a level of design flexibility that linear, single-payload linkers cannot match .

High-DAR ADC Development for Low-Potency Payloads

In cases where a promising payload has sub-nanomolar potency but is not potent enough for a traditional DAR of 2-4, Ald-Ph-PEG4-bis-PEG3-N3 provides a path forward. Its branched structure with two azide groups allows for the construction of ADCs with a higher DAR from a single, site-specific conjugation event on the antibody. This is a procurement-driven decision based on the linker's intrinsic chemical capability to double the payload load, which can be the difference between an efficacious and a sub-efficacious ADC when using a less-potent warhead .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ald-Ph-PEG4-bis-PEG3-N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.